(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-naphthylthiazole with ethyl 2-aminobenzoate in the presence of a cyano group donor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets such as enzymes or DNA. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene and thiazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
- Methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate
Uniqueness
(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of both a naphthalene ring and a thiazole ring, which confer specific electronic and steric properties. These features make it particularly effective in applications requiring strong π-π interactions and hydrogen bonding capabilities.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-9-5-6-10-22(21)27-15-20(14-26)24-28-23(16-31-24)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,15-16,27H,2H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIDAVESURJKO-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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